molecular formula C8H7N3O B1419438 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 885223-66-5

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No. B1419438
M. Wt: 161.16 g/mol
InChI Key: YMYSKVUFMABIMB-UHFFFAOYSA-N
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Description

“3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Scientific Research Applications

Antibacterial Activity

The compound and its derivatives have been studied for their antibacterial properties. Notably, pyrazolo[3,4-b]pyridine derivatives synthesized through Friedländer condensation exhibited moderate to good antibacterial activity against various bacteria including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. This indicates potential use in antibacterial treatments or as a framework for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of a range of heterocyclic compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines. These syntheses involve Friedlander condensation, a reaction that forms carbon-carbon bonds, essential in organic synthesis and pharmaceutical development (Jachak, Avhale, Toche, & Sabnis, 2007).

Photophysical Properties

Studies have explored the photophysical properties of pyrazolo[3,4-b]pyridine derivatives. The absorption and emission properties of these compounds depend on substituents in the benzene ring, indicating potential applications in materials science, particularly in areas related to fluorescence (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Hydrogen-Bonded Assembly in Derivatives

Research on closely related derivatives of pyrazolo[3,4-b]pyridine has revealed insights into their hydrogen-bonded assembly. This research provides valuable information on molecular interactions and crystal engineering, useful in drug design and development (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Development of Novel Compounds

The compound has been used in developing new pyrazolo[3,4-h][1,6]naphthyridine derivatives, indicating its utility in creating diverse chemical entities. This kind of synthetic application is crucial for expanding the scope of medicinal chemistry (Jachak, Bagul, Kazi, & Toche, 2011).

properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-7-2-6(4-12)3-9-8(7)11-10-5/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYSKVUFMABIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221164
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

CAS RN

885223-66-5
Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
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Record name 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
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Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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